![molecular formula C23H25N5O3 B1663671 3-[2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基]-1,5-二氢嘧啶并[5,4-b]吲哚-2,4-二酮 CAS No. 133399-65-2](/img/structure/B1663671.png)

3-[2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基]-1,5-二氢嘧啶并[5,4-b]吲哚-2,4-二酮

描述

科学研究应用

α1肾上腺素受体配体

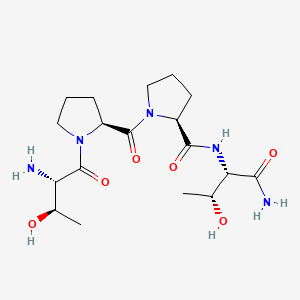

已确定3-[2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基]-1,5-二氢嘧啶并[5,4-b]吲哚-2,4-二酮为一种有效的α1肾上腺素受体配体。它在体外表现出对α1肾上腺素受体的高亲和力,显著地从大鼠皮层膜中置换[3H]普拉索辛。由于其高选择性,这种化合物在研究和靶向不同治疗背景下的α1肾上腺素受体方面具有潜在应用(Russo et al., 1991)。

α1-和5HT1A-受体配体

这种化合物还显示出作为α1-和5HT1A-受体配体的有前途的应用。在放射配体受体结合实验中,它对两种受体类型都表现出高亲和力。这种双重亲和性表明了它在涉及肾上腺素受体和5-羟色胺受体途径的研究中的实用性(Romeo et al., 1993)。

克隆的α1-肾上腺素受体亚型

该化合物还经过测试,以确定其对克隆的α1A、α1B和α1D肾上腺素受体亚型的亲和力。它对α1D-肾上腺素受体亚型表现出良好的选择性,表明了它在更有针对性的肾上腺素受体研究中的潜力(Romeo et al., 2001)。

心脏活性

这种化合物及其衍生物已被探索其心脏活性。研究表明在动物模型中具有显著的抗心律失常活性,为开发新的心脏治疗方法提供了潜在途径(Mokrov et al., 2019)。

α1D-肾上腺素受体的选择性拮抗剂

该化合物已被确定为α1D-肾上腺素受体亚型的选择性拮抗剂。这种特异性对于研究心血管和中枢神经系统疾病中α1D-肾上腺素受体发挥关键作用具有重要价值(Goetz et al., 1995)。

5-HT1A受体的荧光配体

这种化合物的衍生物已被合成为人类5-HT1A受体的荧光配体,可用于荧光显微镜观察在细胞中过度表达的5-HT1A受体。这种应用在研究不同生物系统中受体分布和功能方面具有重要意义(Lacivita et al., 2009)。

降压药

某些衍生物在动物模型中显示出强效口服降压效果,表明它们作为降压药的潜力。这可能为高血压的新治疗方法铺平道路(Russell et al., 1988)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological responses . The specific interaction and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity .

属性

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASGOHUMGAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)